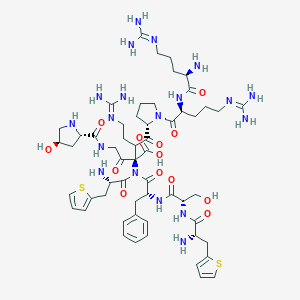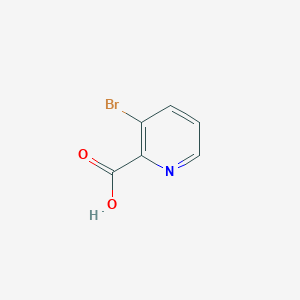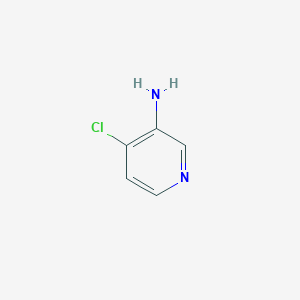![molecular formula C20H40O4Sn B021988 Dibutylbis[(1-oxohexyl)oxy]stannane CAS No. 19704-60-0](/img/structure/B21988.png)
Dibutylbis[(1-oxohexyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(1-oxohexyl)oxy]stannane, also known as DBBOHS, is an organotin compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the organotin family, which is a group of compounds that consist of a tin atom bonded to one or more organic groups. DBBOHS is a complex molecule that has been synthesized using various methods, and its chemical and physical properties have been studied extensively.
Wirkmechanismus
The mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis. The inhibition of these enzymes may lead to the induction of apoptosis and the inhibition of cell growth, which may explain the anticancer activity of Dibutylbis[(1-oxohexyl)oxy]stannane.
Biochemische Und Physiologische Effekte
Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can induce a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of bacterial and fungal growth. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to be cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. Dibutylbis[(1-oxohexyl)oxy]stannane has also been shown to be effective against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutylbis[(1-oxohexyl)oxy]stannane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Dibutylbis[(1-oxohexyl)oxy]stannane also has several limitations, including its toxicity and potential environmental hazards. Dibutylbis[(1-oxohexyl)oxy]stannane is a toxic compound that requires careful handling and disposal, and its use may be restricted in some labs due to safety concerns. Additionally, Dibutylbis[(1-oxohexyl)oxy]stannane may pose environmental risks if not properly disposed of, as it is a potential source of organotin pollution.
Zukünftige Richtungen
There are several future directions for research on Dibutylbis[(1-oxohexyl)oxy]stannane, including further studies on its anticancer activity, its potential as a biocide, and its use in material science. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane and to optimize its anticancer activity. In environmental science, further studies are needed to assess the potential environmental risks associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane as a biocide. In material science, further studies are needed to optimize the synthesis of tin oxide nanoparticles using Dibutylbis[(1-oxohexyl)oxy]stannane and to explore their potential applications in various fields. Additionally, further studies are needed to assess the potential toxicity and environmental hazards associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane in various applications.
Conclusion:
In conclusion, Dibutylbis[(1-oxohexyl)oxy]stannane is a complex molecule that has potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dibutylbis[(1-oxohexyl)oxy]stannane is a promising candidate for further development as an anticancer drug, a biocide, and a precursor for the synthesis of tin oxide nanoparticles. However, its potential toxicity and environmental hazards must be carefully considered in future studies.
Synthesemethoden
Dibutylbis[(1-oxohexyl)oxy]stannane can be synthesized using various methods, including the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride and then with sodium borohydride. The synthesis of Dibutylbis[(1-oxohexyl)oxy]stannane is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(1-oxohexyl)oxy]stannane has potential applications in various fields of science, including medicinal chemistry, environmental science, and material science. In medicinal chemistry, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as an anticancer agent. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug. In environmental science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a biocide. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can effectively kill bacteria and fungi, making it a promising candidate for use in agricultural and industrial applications. In material science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a precursor for the synthesis of tin oxide nanoparticles. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can be used to synthesize tin oxide nanoparticles with controlled size and morphology, making it a promising candidate for use in various applications, including catalysis, energy storage, and sensing.
Eigenschaften
CAS-Nummer |
19704-60-0 |
|---|---|
Produktname |
Dibutylbis[(1-oxohexyl)oxy]stannane |
Molekularformel |
C20H40O4Sn |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
[dibutyl(hexanoyloxy)stannyl] hexanoate |
InChI |
InChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RTSDIJDRLOTGRD-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Andere CAS-Nummern |
19704-60-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



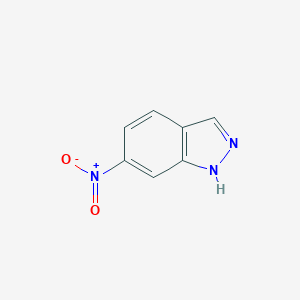
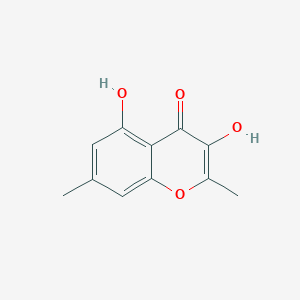
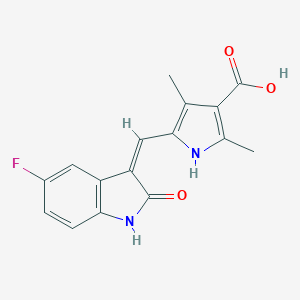
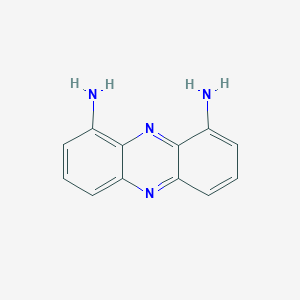
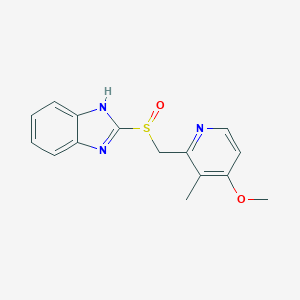
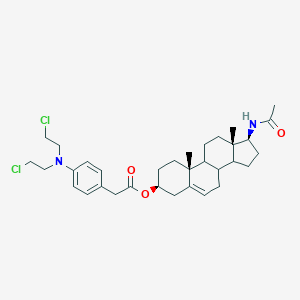
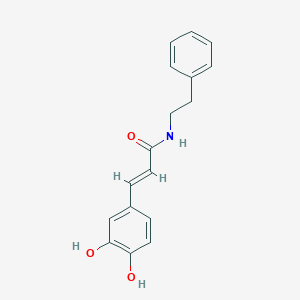
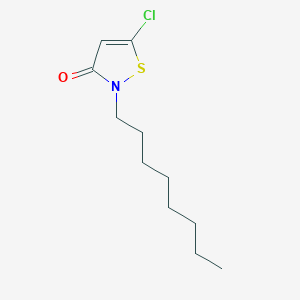

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

